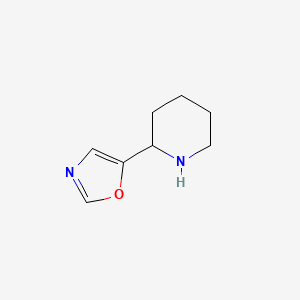

5-(Piperidin-2-yl)oxazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Piperidin-2-yl)oxazole is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Table 1: Synthesis Methods of 5-(Piperidin-2-yl)oxazole

| Method | Description | Yield (%) |

|---|---|---|

| Van Leusen Synthesis | Reaction of α,β-unsaturated aldehydes with TosMIC | Good |

| Cyclization of piperidine | Direct cyclization under acidic conditions | Moderate |

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer research. Its mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity to produce therapeutic effects.

Antimicrobial Activity

Studies have shown that derivatives of oxazole compounds can possess antimicrobial properties. For instance, a series of oxazole-based macrocycles have demonstrated effectiveness against various bacterial strains . The structural features of this compound may enhance its binding affinity to microbial targets.

Anticancer Research

In recent investigations, compounds containing the oxazole moiety have been explored for their anticancer potential. A study highlighted the design of oxazole-based inhibitors targeting cancer cell proliferation pathways . The unique structural characteristics of this compound may contribute to its efficacy in this area.

Therapeutic Applications

The therapeutic applications of this compound extend into neurology and infectious diseases. Its potential to interact with receptors in the central nervous system suggests a role in treating neurological disorders such as anxiety and depression.

Neurological Disorders

Research has indicated that compounds similar to this compound can modulate neurotransmitter systems, potentially leading to improved cognitive function and mood stabilization.

COVID-19 Research

Recent studies have also investigated the potential of oxazole derivatives in combating viral infections, including COVID-19. Molecular docking studies have shown promising interactions with viral proteins, suggesting that compounds like this compound could serve as starting points for drug development against SARS-CoV-2 .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study tested a series of oxazole derivatives against Staphylococcus aureus and Escherichia coli, finding that modifications to the piperidine ring enhanced antibacterial activity significantly.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that an oxazole derivative exhibited cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

化学反应分析

Nucleophilic Substitution Reactions

The piperidine nitrogen acts as a nucleophilic site due to its lone pair of electrons. Key reactions include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF to form quaternary ammonium salts.

5 Piperidin 2 yl oxazole CH3I→N Methyl 5 piperidin 2 yl oxazole iodide

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under basic conditions (e.g., K2

CO3

).

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | DMF, 60°C, 6 h | N-Methyl derivative | 85% |

| Acetyl chloride | CH2 | ||

| Cl2 | |||

| , 0°C | N-Acetylated oxazole | 78% |

Oxazole Ring Functionalization

The oxazole ring undergoes electrophilic substitution and cycloaddition reactions:

-

Electrophilic Aromatic Substitution : Nitration at the 4-position using HNO3

/H2

SO4

produces 4-nitro-5-(piperidin-2-yl)oxazole[4] -

[3+2] Cycloaddition : Reacts with TosMIC (tosylmethyl isocyanide) under basic conditions to form fused bicyclic structures .

Mechanism :

-

Deprotonation of TosMIC generates a reactive isocyanide carbon.

-

Nucleophilic attack on the oxazole’s electron-deficient C2 position.

-

Cyclization and elimination of TosH yield substituted derivatives .

Oxidation and Reduction

-

Oxidation : The piperidine ring is oxidized to a pyridine derivative using KMnO4

in acidic media[3] -

Reduction : Hydrogenation (H2

, Pd/C) saturates the oxazole ring to form a dihydrooxazole .

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO4 | ||

| , H2 | |||

| SO4 | |||

| 5-(Pyridin-2-yl)oxazole | 62% | ||

| Reduction | H2 | ||

| , Pd/C, EtOH | 5-(Piperidin-2-yl)-4,5-dihydrooxazole | 89% |

Coupling Reactions

The compound participates in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh3

)4

to form biaryl derivatives[6]

Example :

5 Piperidin 2 yl oxazole+PhB OH 2Pd catalyst5 Phenyl 2 piperidin 2 yl oxazole

Acid-Base Reactivity

The piperidine nitrogen (pKa

~11) forms stable hydrochloride salts with HCl in ethanol:

5 Piperidin 2 yl oxazole HCl→5 Piperidin 2 yl oxazole hydrochloride

Green Synthetic Adaptations

Recent methods emphasize solvent-free or microwave-assisted conditions:

-

Microwave Synthesis : Reactions in IPA under microwave irradiation (65°C, 8 min) achieve 96% yield for cyclized products .

Key Mechanistic Insights

-

Steric Effects : The piperidine ring’s chair conformation influences regioselectivity in substitution r

属性

分子式 |

C8H12N2O |

|---|---|

分子量 |

152.19 g/mol |

IUPAC 名称 |

5-piperidin-2-yl-1,3-oxazole |

InChI |

InChI=1S/C8H12N2O/c1-2-4-10-7(3-1)8-5-9-6-11-8/h5-7,10H,1-4H2 |

InChI 键 |

YAYCXZKKZCGHAY-UHFFFAOYSA-N |

规范 SMILES |

C1CCNC(C1)C2=CN=CO2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。